

Basic chemical properties of 3,5-Dimethyl- β -oxo-1H-pyrazole-1-propanenitrile

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Compound of Interest

Compound Name: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Cat. No.: B1581281

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An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl- β -oxo-1H-pyrazole-1-propanenitrile

Abstract: This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3,5-Dimethyl- β -oxo-1H-pyrazole-1-propanenitrile (CAS No: 27533-39-1), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental insights, and a robust framework for its application. We will explore its structural characteristics, physicochemical parameters, spectral data, and safety considerations, grounded in authoritative references.

Introduction and Compound Identification

3,5-Dimethyl- β -oxo-1H-pyrazole-1-propanenitrile, also known by its more systematic IUPAC name **3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile**, is a β -ketonitrile derivative featuring a 3,5-dimethylpyrazole moiety. This structural combination imparts a unique electronic and steric profile, making it a valuable synthon and a molecule of interest for further functionalization. Its reactivity is primarily dictated by the interplay between the nucleophilic pyrazole ring, the electrophilic carbonyl group, and the acidic α -protons of the nitrile group.

Compound Identifiers:

- CAS Number: 27533-39-1

- Molecular Formula: $C_8H_9N_3O$
- Molecular Weight: 163.18 g/mol
- IUPAC Name: **3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile**

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is paramount for designing synthetic routes, developing analytical methods, and formulating this compound for various applications.

Physical Properties

The compound is typically a solid at room temperature, with its physical state being a direct consequence of its molecular weight and intermolecular forces, including dipole-dipole interactions and potential weak hydrogen bonding.

Property	Value	Source
Melting Point	102 - 105 °C	
Boiling Point	357.2±22.0 °C (Predicted)	
Density	1.25±0.1 g/cm ³ (Predicted)	
pKa	6.89±0.50 (Most Acidic, Predicted)	

Note: Predicted values are computationally derived and should be confirmed experimentally.

The predicted pKa of approximately 6.89 suggests that the methylene protons (α -protons) situated between the carbonyl and nitrile groups are significantly acidic. This acidity is a key feature, enabling the formation of a stabilized carbanion, which is a cornerstone of its utility in carbon-carbon bond-forming reactions.

Spectroscopic Data

Spectroscopic analysis provides irrefutable evidence of the compound's structure.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the two methyl groups on the pyrazole ring, the methylene protons of the side chain, and the aromatic proton on the pyrazole ring. The chemical shifts are influenced by the electronic environment of each proton.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal signals for the carbonyl carbon, the nitrile carbon, the distinct carbons of the pyrazole ring, and the methyl carbons.
- IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of its key functional groups. A sharp peak around 2250 cm⁻¹ corresponds to the C≡N (nitrile) stretch, while a strong absorption around 1700 cm⁻¹ is characteristic of the C=O (ketone) stretch.
- Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to its molecular weight (163.18), along with a fragmentation pattern that can be used to confirm the structural arrangement of the molecule.

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile typically involves the acylation of 3,5-dimethylpyrazole with a suitable cyanoacetylating agent. A common and efficient method is the reaction of 3,5-dimethylpyrazole with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride or a carbodiimide.

The causality behind this choice of reagents lies in the activation of the carboxylic acid. Acetic anhydride forms a mixed anhydride with cyanoacetic acid, creating a highly electrophilic species that is readily attacked by the nucleophilic nitrogen (N1) of the 3,5-dimethylpyrazole ring.

Caption: General synthesis workflow for the target compound.

Key Reactivity Insights

The molecule's reactivity is centered around the β-ketonitrile moiety.

- **Enolate Formation:** The acidic α -protons can be easily removed by a base to form a resonance-stabilized enolate. This nucleophilic enolate is a key intermediate for alkylation and condensation reactions.
- **Knoevenagel Condensation:** The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones to form α,β -unsaturated systems, which are valuable precursors in drug synthesis.
- **Cyclization Reactions:** The bifunctional nature of the molecule (pyrazole ring and β -ketonitrile) allows it to be used in the synthesis of fused heterocyclic systems. For example, it can react with hydrazine derivatives to form pyrazolopyrimidine scaffolds, which are common in pharmacologically active compounds.

Potential Applications in Research and Development

The unique structural features of 3,5-Dimethyl- β -oxo-1H-pyrazole-1-propanenitrile make it a promising candidate for several applications, particularly in the pharmaceutical industry.

- **Scaffold for Medicinal Chemistry:** The pyrazole core is a well-established pharmacophore found in numerous approved drugs, including celecoxib (an anti-inflammatory agent) and sildenafil (used to treat erectile dysfunction). This compound serves as an excellent starting material for building libraries of novel pyrazole-containing molecules for drug discovery programs.
- **Precursor for Bioactive Molecules:** Its ability to undergo various chemical transformations allows for the synthesis of more complex molecules with potential biological activities, such as kinase inhibitors, antimicrobial agents, and anticancer compounds.
- **Chelating Agent:** The nitrogen atoms of the pyrazole ring and the oxygen of the carbonyl group can act as coordination sites for metal ions, suggesting potential applications in coordination chemistry and as ligands for catalysis.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

- **Safety Precautions:** Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.
- **Toxicity:** While specific toxicity data for this compound is not readily available, it should be handled with the care afforded to all novel chemical entities. A comprehensive safety data sheet (SDS) should be consulted before use.

Conclusion

3,5-Dimethyl- β -oxo-1H-pyrazole-1-propanenitrile is a multifaceted chemical compound with a rich profile of physicochemical properties and synthetic potential. Its structural attributes, particularly the reactive β -ketonitrile moiety combined with the stable 3,5-dimethylpyrazole core, provide a robust platform for the development of novel molecules in drug discovery and materials science. This guide has synthesized the core technical information required by researchers to effectively utilize this compound, underscoring the importance of understanding its fundamental properties to unlock its full application potential.

References

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